Biotin-PEG8-NHS ester
Description
Biotin-PEG8-NHS ester (CAS: 2143968-03-8) is a trifunctional bioconjugation reagent comprising:
- Biotin: A vitamin (B7) with high affinity for streptavidin/avidin (Kd ~10⁻¹⁵ M), enabling detection and purification .
- PEG8: An 8-unit polyethylene glycol spacer enhancing solubility, reducing steric hindrance, and improving biocompatibility .
- NHS ester: Reacts with primary amines (e.g., lysine residues) under mild conditions (pH 7–9) to form stable amide bonds .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H56N4O14S/c38-28(4-2-1-3-27-32-26(25-52-27)35-33(42)36-32)34-8-10-44-12-14-46-16-18-48-20-22-50-24-23-49-21-19-47-17-15-45-13-11-43-9-7-31(41)51-37-29(39)5-6-30(37)40/h26-27,32H,1-25H2,(H,34,38)(H2,35,36,42) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGZDGOCJORRHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H56N4O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biotin-PEG8 Intermediate Synthesis
Biotin is coupled to an amine-terminated PEG8 spacer via carbodiimide-mediated amide bond formation. The reaction employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate biotin’s carboxylic acid group, facilitating nucleophilic attack by the PEG8 amine.
Reaction Conditions:
-
Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
-
Temperature: 0°C initial cooling, progressing to room temperature
Example Protocol:
-
Dissolve biotin (1.06 g, 4.35 mmol) and EDC·HCl (1.11 g, 5.8 mmol) in dry DMF (8.5 mL).
-
Add amine-PEG8 (0.928 g, 2.9 mmol) in DMF (6 mL) dropwise.
-
Stir for 48 hours, followed by extraction with chloroform/water and silica gel chromatography.
NHS Ester Activation of the Terminal Carboxyl Group
The PEG8 spacer’s terminal carboxylic acid is activated to an NHS ester using EDC/NHS chemistry. This step is pH-sensitive, requiring non-amine buffers (e.g., HEPES, phosphate) to avoid side reactions.
Critical Considerations:
Activation Protocol:
-
Dissolve Biotin-PEG8-COOH (0.2 M) in anhydrous DMF.
-
Add EDC·HCl (0.4 M) and NHS (0.4 M) under argon.
-
Stir for 12 hours, then purify via size-exclusion chromatography.
Purification and Characterization
Post-synthesis purification ensures removal of unreacted reagents and hydrolysis byproducts. Common methods include:
Silica Gel Chromatography
Analytical Validation
-
Mass Spectrometry: ESI-MS confirms molecular weight (C33H56N4O14S: [M+Na]+ = 787.3).
-
Nuclear Magnetic Resonance (NMR): Key peaks include δ 7.75 ppm (biotin ureido proton) and δ 3.5–3.7 ppm (PEG8 methylene).
Challenges and Optimization
Hydrolysis Mitigation
NHS esters hydrolyze in aqueous environments, reducing conjugation efficiency. Strategies include:
Solvent Selection
Recent Advances in Synthesis
One-Pot Methodologies
Combining biotin coupling and NHS activation in a single reactor minimizes intermediate isolation, improving yields (≥90%).
Solid-Phase Synthesis
Immobilized PEG8 resins enable stepwise biotin and NHS addition, reducing purification steps.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Scientific Research Applications
Protein Labeling and Bioconjugation
One of the primary applications of Biotin-PEG8-NHS ester is in the biotinylation of proteins . This process involves attaching a biotin tag to proteins, peptides, or other biomolecules, which can then be detected or purified using streptavidin-conjugated probes. The NHS ester reacts selectively with primary amines found in proteins, forming stable amide bonds under physiological conditions (pH 7-9) .
Key Uses:
- Affinity Purification: Isolating biotinylated proteins from complex mixtures.
- Protein-Protein Interaction Studies: Using streptavidin-conjugated beads to pull down interacting partners from cell lysates.
- Detection in Assays: Enhancing detection sensitivity in various assays due to the strong binding affinity between biotin and streptavidin.
Drug Delivery Systems
This compound is also employed in targeted drug delivery applications. By attaching biotin to drug carriers such as liposomes or nanoparticles, researchers can enhance the specificity of these carriers to target cells expressing streptavidin receptors. This targeted approach improves the therapeutic efficacy of drugs while minimizing side effects .
Advantages:
- Increased specificity for target cells.
- Enhanced solubility and reduced aggregation of drug carriers.
- Improved therapeutic outcomes demonstrated in preclinical studies.
Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
Another significant application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are designed to selectively degrade unwanted proteins by harnessing the cell's natural ubiquitin-proteasome system. This compound serves as a linker that connects two essential ligands: one targeting an E3 ubiquitin ligase and the other targeting a specific protein .
Mechanism:
- The compound facilitates the formation of stable linkages between ligands, enabling targeted degradation of specific proteins within cells.
Case Study 1: Protein Interaction Analysis
In one study, researchers utilized this compound to biotinylate a signaling protein. They employed streptavidin beads to capture the biotinylated protein from cell lysates, successfully identifying several interacting partners through mass spectrometry analysis. This method demonstrated the compound's effectiveness in elucidating protein networks within cellular contexts .
Case Study 2: Targeted Drug Delivery
In vivo studies involving biotinylated drug carriers revealed improved targeting capabilities compared to non-targeted systems. The results indicated enhanced therapeutic outcomes, showcasing the potential of this compound in developing more effective drug delivery systems .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hexahydrothienoimidazolyl moiety is known to interact with certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Research Findings and Performance Metrics
Labeling Efficiency
- This compound : Achieves 2–3 biotin labels per protein at a 10:1 molar excess (protein:reagent), increasing to 4–6 labels at 20:1 .
- Biotin-PEG12-NHS ester : Higher solubility reduces aggregation but may lower labeling density due to steric effects .
- Sulfo DBCO-PEG3-NHS: Retains >90% reactivity in PBS, outperforming non-sulfonated analogs in aqueous environments .
Biological Activity
Biotin-PEG8-NHS ester is a versatile compound widely used in biochemical research due to its significant biological activity. This article explores its mechanisms, applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound consists of three main components:
- Biotin : A vitamin that plays a crucial role in cellular metabolism.
- Polyethylene Glycol (PEG) : An eight-unit hydrophilic spacer that enhances solubility and reduces aggregation of biotinylated proteins.
- N-Hydroxysuccinimide (NHS) Ester : A reactive group that selectively binds to primary amines on biomolecules, facilitating the formation of stable amide bonds.
The molecular formula for this compound is with a molecular weight of approximately 764.9 g/mol .
This compound functions primarily through biotinylation, a process where biotin is covalently attached to biomolecules. The NHS group reacts efficiently with primary amines under physiological conditions (pH 7-9), leading to the formation of stable bioconjugates. This reaction can be represented as follows:
where represents the primary amine on the target biomolecule .
Applications in Biological Research
The biological activity of this compound allows for various applications, including:
- Protein Biotinylation : Facilitates the tagging of proteins for detection and purification using streptavidin-conjugated probes.
- Protein-Protein Interaction Studies : Enables the identification of interacting partners through pull-down assays.
- Targeted Drug Delivery : Enhances the specificity of drug delivery systems by attaching biotin to carriers that can bind to streptavidin-expressing cells.
- Development of PROTACs : Serves as a linker in the synthesis of Proteolysis-Targeting Chimeras, which target specific proteins for degradation .
Case Study 1: Protein Interaction Analysis
In a study examining protein interactions, researchers biotinylated a target protein using this compound. Subsequent affinity purification using streptavidin beads successfully isolated interacting partners from cell lysates, demonstrating the efficacy of this compound in elucidating protein networks.
Case Study 2: Targeted Drug Delivery
A recent investigation utilized this compound to modify liposomal drug carriers. The biotinylated liposomes showed enhanced targeting to cancer cells expressing streptavidin receptors, resulting in improved therapeutic efficacy and reduced off-target effects .
Comparative Analysis with Similar Compounds
| Compound | PEG Length | Reactive Group | Key Applications |
|---|---|---|---|
| This compound | 8 | NHS Ester | Protein labeling, PROTACs |
| Biotin-X-NHS ester | 6 | NHS Ester | Protein conjugation, ELISA |
| Bio-PEG4-NHS ester | 4 | NHS Ester | Antibody labeling |
This table illustrates how variations in PEG length and structure influence the applications and effectiveness of these compounds .
Q & A
Q. How can reaction conditions be optimized for Biotin-PEG8-NHS ester conjugation to amine-containing biomolecules?
Methodological Answer: Optimal conjugation requires:
- pH 7.5–8.5 to ensure deprotonation of primary amines (e.g., lysine residues) for efficient nucleophilic attack on the NHS ester .
- Low-temperature incubation (4°C for 2–4 hours or room temperature for 30–60 minutes) to balance reaction efficiency and hydrolysis stability .
- Molar ratio adjustment : A 5–20-fold molar excess of this compound over the target protein ensures sufficient labeling while minimizing aggregation . Post-reaction, excess reagent is removed via dialysis or size-exclusion chromatography.
Q. What role does the PEG8 spacer play in biotinylation efficiency and downstream applications?
Methodological Answer: The PEG8 spacer:
- Reduces steric hindrance between biotin and the target molecule, ensuring unhindered binding to streptavidin/avidin .
- Enhances water solubility , critical for maintaining protein stability and reducing aggregation in aqueous buffers .
- Mitigates non-specific interactions by shielding hydrophobic regions of the biotin moiety, improving specificity in assays like pull-downs or ELISAs .
Q. How can functional integrity of biotinylated proteins be validated post-labeling?
Methodological Answer:
- Streptavidin-binding assays : Use surface plasmon resonance (SPR) or biolayer interferometry to quantify binding affinity .
- Activity assays : Compare enzymatic/ligand-binding activity of labeled vs. unlabeled proteins (e.g., ELISA or kinetic assays) .
- Mass spectrometry : Confirm labeling stoichiometry and identify modification sites .
Advanced Research Questions
Q. How does this compound compare to shorter PEG variants (e.g., PEG4) in complex biological systems?
Methodological Answer:
- Longer PEG chains (PEG8 vs. PEG4) improve solubility and reduce steric interference in crowded environments (e.g., cell lysates), enhancing detection sensitivity .
- Aggregation propensity : PEG8-labeled antibodies show reduced aggregation compared to PEG4 in long-term storage, as observed in dynamic light scattering (DLS) studies .
- Trade-offs : PEG8 may slightly increase hydrodynamic radius, affecting mobility in techniques like SDS-PAGE. Optimization is required for size-sensitive applications .
Q. What strategies minimize non-specific binding of this compound in heterogeneous samples (e.g., serum)?
Methodological Answer:
- Blocking agents : Pre-incubate samples with 1–5% BSA or casein to saturate non-specific binding sites .
- Dilution optimization : Reduce reagent concentration to the lowest effective level while maintaining signal-to-noise ratio .
- Dual-affinity purification : Combine biotin-streptavidin with a secondary tag (e.g., His-tag) to enhance specificity in pull-down assays .
Q. How can in-cell labeling dynamics of this compound be quantitatively analyzed?
Methodological Answer:
- Time-resolved fluorescence : Use fluorophore-conjugated streptavidin to track real-time internalization and subcellular localization .
- Click chemistry : Combine with azide-functionalized probes for pulse-chase experiments to study turnover rates .
- Flow cytometry : Quantify cell-surface vs. intracellular labeling by comparing permeabilized and non-permeabilized samples .
Q. What experimental controls are critical for validating this compound specificity in proteomic studies?
Methodological Answer:
- Unlabeled controls : Process samples without this compound to identify background streptavidin binding .
- Competition assays : Pre-incubate with free biotin to confirm signal specificity .
- Crosslinker validation : Compare results with alternative biotinylation reagents (e.g., sulfo-NHS-SS-biotin) to rule out PEG8-specific artifacts .
Q. What challenges arise when applying this compound in PROTAC development?
Methodological Answer:
- Linker flexibility : The PEG8 spacer may reduce PROTAC efficiency if excessive length disrupts ternary complex formation between the target protein and E3 ligase .
- Hydrolysis sensitivity : NHS esters degrade rapidly in aqueous buffers, necessitating fresh preparation or stabilization with organic solvents (e.g., DMSO) .
- Validation : Use Western blotting or ubiquitination assays to confirm target degradation and exclude off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
